molecular formula C10H11N3O B2575786 3-(2-aminoethyl)quinazolin-4(3H)-one CAS No. 500779-56-6

3-(2-aminoethyl)quinazolin-4(3H)-one

Cat. No.: B2575786
CAS No.: 500779-56-6
M. Wt: 189.218
InChI Key: SCDNBWPDMOXOEZ-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)quinazolin-4(3H)-one is a chemical compound that falls under the category of quinazolinones . Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring system and a chlorobenzene ring . The dihedral angles between these two components in the two quinazolin-4(3H)-one molecules are essentially the same .


Chemical Reactions Analysis

The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

  • 3-(2-aminoethyl)quinazolin-4(3H)-one derivatives have been extensively studied for their potential analgesic and anti-inflammatory properties. A study by Sheorey, Thangathiruppathy, and Alagarsamy (2013) synthesized a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, evaluating their analgesic and anti-inflammatory activities. They found that certain compounds, particularly 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1), showed significant analgesic and anti-inflammatory activity, comparable to diclofenac sodium, a standard reference in this area (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).

Antibacterial Activity

  • Novel derivatives of this compound have been shown to exhibit antibacterial properties. Wang et al. (2014) synthesized and tested Schiff base derivatives of quinazolin-4(3H)-one against tobacco and tomato bacterial wilts. The study indicated that these compounds have promising antibacterial activities, with effectiveness against tobacco and tomato bacterial wilts at lower concentrations than the positive control thiodiazole copper (Wang et al., 2014).

Synthetic Methodology Development

  • Research by Jiang et al. (2014) contributed to the development of novel synthesis methods for quinazolin-4(3H)-ones. They introduced a palladium-catalyzed three-component reaction, efficiently constructing quinazolin-4(3H)-ones with operational simplicity, demonstrating a significant advancement in the synthesis methods of these compounds (Jiang et al., 2014).

Anticonvulsant Activity

  • Kumar et al. (2011) investigated the anticonvulsant activity of this compound derivatives. They synthesized a series of novel compounds and assessed their effectiveness using the 6 Hz psychomotor seizure test, identifying compounds with significant anticonvulsant properties. This study highlights the potential of these compounds in treating epilepsy and related disorders (Kumar et al., 2011).

DNA Interaction and Potential Photodynamic Therapy

  • A 2022 study by Mikra et al. focused on the photo-activity of 3-amino-2-methyl-quinazolin-4(3H)-ones towards plasmid DNA. They discovered that certain derivatives exhibit significant photo-activity, suggesting their potential application in photo-chemo or photodynamic therapeutics, especially in the context of anticancer and antimicrobial activities (Mikra et al., 2022).

Properties

IUPAC Name

3-(2-aminoethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDNBWPDMOXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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